molecular formula C9H11ClO3 B3054359 Tert-butyl 5-chlorofuran-2-carboxylate CAS No. 59862-84-9

Tert-butyl 5-chlorofuran-2-carboxylate

Cat. No.: B3054359
CAS No.: 59862-84-9
M. Wt: 202.63
InChI Key: ZBXAZTQOCWTKLM-UHFFFAOYSA-N
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Description

Significance of Furan-2-carboxylate (B1237412) Moiety in Organic Synthesis and Heterocyclic Chemistry

The furan (B31954) nucleus is a fundamental five-membered aromatic heterocycle that is a common structural motif in numerous natural products and biologically active compounds. orientjchem.orgutripoli.edu.ly Furan derivatives are integral to medicinal chemistry, forming the core of drugs with a wide range of activities, including antibacterial, anti-inflammatory, and anticancer properties. utripoli.edu.ly

The furan-2-carboxylate moiety, specifically, is a versatile precursor in organic synthesis. mdpi.com The carboxylate group can be transformed into a variety of other functional groups, while the furan ring itself can participate in numerous reactions. For instance, furan-2-carboxylates are key starting materials for producing furan-2,5-dicarboxylic acid (FDCA), a biomass-derived monomer used in the synthesis of advanced polymers like polyethylene (B3416737) furandicarboxylate (PEF), a promising substitute for petroleum-based PET. rsc.org Furthermore, the furan-2-carboxylate structure can be elaborated into complex carboxamides, which have shown potential as antibiofilm agents. nih.gov This versatility establishes the furan-2-carboxylate scaffold as a crucial building block in the synthesis of high-value chemicals and pharmaceuticals. mdpi.com

Overview of Halogenated Furan Derivatives in Contemporary Chemical Research

The introduction of halogen atoms onto organic molecules is a common strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. nih.gov Halogenation can improve metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govmdpi.com In 2021, 14 of the 50 new drugs approved by the U.S. Food and Drug Administration (FDA) contained halogen atoms, underscoring their importance in modern drug design. mdpi.com

In the context of furan chemistry, halogenation significantly influences the molecule's reactivity. The presence of an electron-withdrawing halogen can stabilize the furan ring against acid-induced degradation and alter its behavior in substitution reactions. pharmaguideline.com For example, while furan itself reacts vigorously with halogens like bromine and chlorine, leading to polyhalogenated products, milder conditions are required to produce monohalogenated furans. pharmaguideline.com Halogenated furans are more reactive towards nucleophiles, especially when other electron-withdrawing groups are present on the ring. pharmaguideline.com This modified reactivity makes halogenated furan derivatives powerful intermediates for creating highly functionalized molecules that would be otherwise difficult to access.

Contextualizing Tert-butyl 5-chlorofuran-2-carboxylate within Advanced Furan Chemistry Studies

This compound merges the synthetic utility of the furan-2-carboxylate core with the reactivity-modifying properties of a halogen substituent. It is primarily used as an intermediate for synthesizing more complex organic and pharmaceutical molecules. The tert-butyl ester acts as a protecting group for the carboxylic acid, preventing it from reacting under certain conditions while allowing for its selective removal later in a synthetic sequence. organic-chemistry.org

The chlorine atom at the 5-position is a key reactive site, enabling a range of chemical transformations. These reactions allow for the introduction of new functional groups and the construction of larger, more intricate molecular frameworks. The strategic placement of both the chloro and the tert-butyl carboxylate groups makes this compound a highly specific and valuable tool for chemists engaged in multi-step synthesis.

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₁ClO₃
CAS Number 59862-84-9
Primary Application Synthetic Intermediate

Table 2: Key Chemical Reactions of this compound

Reaction TypeDescriptionPotential Products
Substitution The chlorine atom can be replaced by various nucleophiles, such as amines or thiols. New furan derivatives with diverse functional groups at the 5-position.
Oxidation The furan ring can be oxidized, potentially leading to ring-opened products or further functionalized heterocycles. Furan-2,5-dicarboxylic acid derivatives.
Reduction The tert-butyl ester group can be reduced to a primary alcohol using appropriate reducing agents. 5-chloro-2-furylmethanol and related alcohol derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 5-chlorofuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3/c1-9(2,3)13-8(11)6-4-5-7(10)12-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXAZTQOCWTKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701254146
Record name 1,1-Dimethylethyl 5-chloro-2-furancarboxylate
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Molecular Weight

202.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59862-84-9
Record name 1,1-Dimethylethyl 5-chloro-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59862-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 5-chloro-2-furancarboxylate
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Synthetic Methodologies for Tert Butyl 5 Chlorofuran 2 Carboxylate and Analogous Furan 2 Carboxylates

Strategies for Constructing the 5-Chlorofuran-2-carboxylate Scaffold

The construction of the tert-butyl 5-chlorofuran-2-carboxylate molecule can be approached in several ways, primarily by forming the ester bond from a pre-existing acid or by introducing the chlorine atom onto a furan (B31954) ester precursor.

A direct and common method for synthesizing this compound involves the esterification of 5-chlorofuran-2-carboxylic acid with a tert-butanol (B103910) derivative. One such approach is the reaction between 5-chlorofuran-2-carboxylic acid and tert-butyl alcohol. This reaction typically requires a dehydrating agent to remove the water formed during the reaction, driving the equilibrium towards the product side. masterorganicchemistry.com Common reagents for this purpose include dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction under mild conditions. The Fischer esterification, a classic method involving an acid catalyst and an excess of the alcohol, is also a fundamental strategy for forming esters from carboxylic acids. masterorganicchemistry.com

Table 1: Reagents for Esterification of 5-Chlorofuran-2-carboxylic Acid

Role Reagent
Carboxylic Acid 5-Chlorofuran-2-carboxylic Acid
Alcohol Tert-butyl alcohol
Dehydrating Agent Dicyclohexylcarbodiimide (DCC)

An alternative synthetic route involves the halogenation of a furan-2-carboxylate (B1237412) precursor. The furan ring is sensitive to strong electrophilic reagents, and its reaction with halogens like chlorine and bromine can be vigorous, often resulting in polyhalogenated products. pharmaguideline.com Therefore, to achieve mono-halogenation at the 5-position, milder reaction conditions are necessary. pharmaguideline.com For instance, bromination of furan with N-bromosuccinimide (NBS) or in dioxane at low temperatures can yield the 2-bromofuran. pharmaguideline.comquimicaorganica.org When the 2-position is blocked by a substituent like an ester group, halogenation typically occurs at the 5-position. pharmaguideline.com Thus, starting with tert-butyl furan-2-carboxylate, a controlled chlorination step would yield the desired this compound.

Table 2: Halogenation Conditions for Furan Derivatives

Reagent Conditions Product Type
Chlorine (Cl₂) / Bromine (Br₂) Room Temperature Polyhalogenated Products
N-Chlorosuccinimide (NCS) / N-Bromosuccinimide (NBS) Milder Conditions Monohalogenated Products

One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. researchgate.net A one-pot method has been developed for the synthesis of furan-2-carboxylate esters directly from furfural (B47365). researchgate.netmdpi.comdoaj.org This process begins with the oxidation of furfural to furoic acid. mdpi.com This can be achieved using a catalyst such as cuprous chloride (CuCl) with tert-butyl hydroperoxide (t-BuOOH) as the oxidant. mdpi.comdoaj.org Without isolating the intermediate furoic acid, an alkylating agent, along with a base and a phase-transfer catalyst, are added to the reaction mixture to form the final ester product. mdpi.com This methodology efficiently converts furfural, a renewable platform chemical, into more valuable furan derivatives. mdpi.comdoaj.org

Table 3: Components of a One-Pot Synthesis from Furfural

Role Reagent Example
Starting Material Furfural
Catalyst Cuprous Chloride (CuCl)
Oxidant Tert-butyl hydroperoxide (t-BuOOH)
Alkylating Agent 7-bromo-1-heptene
Base Potassium carbonate

Synthesis of Closely Related Furan-2-carboxylate Derivatives and Precursors

The synthesis of the target molecule is intrinsically linked to the preparation of its key precursors, namely 5-chlorofuran-2-carboxylic acid and other related furan esters.

5-Chlorofuran-2-carboxylic acid is a crucial precursor for the esterification route. guidechem.com It is typically prepared by the oxidation of 5-chloro-2-furfuraldehyde. guidechem.com Several oxidizing agents can be employed for this transformation. For example, oxidation with air at 45°C in the presence of a copper oxide catalyst is one method. guidechem.com Alternatively, stronger oxidizing agents like potassium permanganate (B83412) or sodium hypochlorite (B82951) can be used in a neutral or alkaline medium, which can lead to very high yields of around 98%. guidechem.com Another route to this acid is through the hydrolysis of its corresponding esters, such as 5-chloro-2-furoic acid ethyl ester. guidechem.com

Table 4: Oxidation Methods for 5-Chloro-2-furfuraldehyde

Oxidizing Agent Conditions Reported Yield
Air / Copper Oxide Catalyst 45°C, vigorous stirring Not specified
Sodium Hypochlorite Neutral or alkaline medium, 2 hours ~98%

Alkyl 5-(chloromethyl)furan-2-carboxylates are structurally related compounds whose synthesis provides insight into furan chemistry. A general and facile method for their preparation starts from 5-(chloromethyl)furfural (CMF), a versatile bio-based platform molecule. researchgate.netescholarship.orgmdpi.com The synthesis is a two-step process. First, CMF is oxidized to 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) using an oxidizing agent like tert-butyl hypochlorite (t-BuOCl). escholarship.orgrsc.orgrsc.org The resulting acid chloride, CMFCC, is a highly useful intermediate that can be reacted directly with various alcohols without purification to yield the corresponding esters. escholarship.orgrsc.org For instance, reacting CMFCC with ethanol (B145695) at 50°C produces ethyl 5-(chloromethyl)furan-2-carboxylate in high yield. escholarship.orgrsc.org This method has been successfully applied to synthesize a range of alkyl esters, including methyl, ethyl, and tert-butyl derivatives. escholarship.org

Table 5: Synthesis of Alkyl 5-(Chloromethyl)furan-2-carboxylates from CMF

Step Reactants Product
1. Oxidation 5-(Chloromethyl)furfural (CMF), tert-Butyl hypochlorite (t-BuOCl) 5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC)

Derivatization from Furan-2-carbaldehyde Intermediates

The synthesis of furan-2-carboxylates from furan-2-carbaldehyde (furfural) intermediates is a well-established strategy in organic chemistry. This transformation typically involves an initial oxidation of the aldehyde group to a carboxylic acid, followed by esterification. One-pot methodologies have been developed to streamline this process, enhancing efficiency and atom economy.

The conditions for such transformations can be tailored to achieve desired products. For instance, the oxidation of furfural to furoic acid can be accomplished using copper(I) chloride as a catalyst and tert-butyl hydroperoxide as the oxidant in a mixed solvent system. mdpi.com The subsequent esterification is achieved by adding an alkyl halide, a base such as potassium carbonate, and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). mdpi.com

Table 1: One-Pot Synthesis of Hept-6-en-1-yl Furan-2-carboxylate from Furfural mdpi.com

Step Reagents & Catalysts Solvent Reaction Time Product
1. Oxidation Furfural, tert-butyl hydroperoxide, Copper(I) chloride Acetonitrile/Water 5 hours Furoic acid (intermediate)

| 2. Esterification | 7-bromo-1-heptene, Potassium carbonate, Tetrabutylammonium bromide | Acetonitrile/Water | Monitored by TLC | Hept-6-en-1-yl furan-2-carboxylate |

Beyond direct oxidation and esterification, furan-2-carbaldehydes can undergo various other condensation reactions, which serve as entry points to diverse heterocyclic systems, although not leading directly to simple carboxylates. These reactions highlight the versatility of the furan-2-carbaldehyde core as a synthetic intermediate. nih.govresearchgate.net For example, they can react with active methylene (B1212753) compounds like hippuric acid or be used to form Schiff bases, which can then be further manipulated. nih.govrsc.org

Mechanistic Investigations in Furan-2-carboxylate Synthesis

The mechanisms underpinning the synthesis of furan-2-carboxylates are diverse, reflecting the variety of available synthetic routes.

Mechanism of Catalytic Oxidation of Furfural: In the conversion of furan-2-carbaldehyde to furoic acid using a CuCl/t-BuOOH system, the reaction is believed to proceed through a radical mechanism. mdpi.com The process is initiated by the copper(I) chloride-catalyzed homolytic cleavage of tert-butyl hydroperoxide. This cleavage generates tert-butoxy (B1229062) and hydrogen radicals. A hydrogen radical then adds to the carbonyl oxygen of the furan-2-carbaldehyde, forming a carbonyl oxygen radical intermediate, which is subsequently oxidized to the carboxylic acid. mdpi.com

Mechanism of Carboxylation of Furan Rings: Alternative syntheses of furan-2-carboxylates, particularly di-carboxylates, involve the direct carboxylation of a furan ring that already possesses a carboxylate group. One such method is the direct carboxylation of 2-furoic acid salts with carbon dioxide. researchgate.netresearchgate.net Mechanistic studies suggest this can proceed via a carbonate-promoted C-H bond activation. researchgate.netresearchgate.net

Another powerful technique involves the deprotonation of the furan ring using a strong base, followed by quenching with an electrophile like carbon dioxide. The synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid can be achieved by generating a dianion using a strong base such as lithium diisopropylamide (LDA). arkat-usa.org This highly reactive intermediate then reacts regioselectively at the C5 position with CO2 to form the dicarboxylate product after acidic workup. arkat-usa.org

Table 2: Mechanistic Approaches to Furan-2-carboxylate Synthesis

Synthetic Method Key Reagents/Conditions Proposed Mechanism Key Intermediate
Oxidation of Furfural CuCl, t-BuOOH Radical oxidation Carbonyl oxygen radical mdpi.com
C-H Carboxylation Alkali furoate, Alkali carbonate, CO2 Carbonate-promoted C-H activation Not specified researchgate.netresearchgate.net
Deprotonation-Carboxylation Furan-2-carboxylic acid, LDA, CO2 Nucleophilic addition to CO2 Furan dianion arkat-usa.org

Furthermore, mechanistic studies on the reaction of 3-(furan-2-yl)propenoic acid derivatives with arenes in the presence of a Brønsted superacid like triflic acid (TfOH) have identified O,C-diprotonated forms of the starting furan acids as the reactive electrophilic species. nih.gov This highlights a pathway involving superelectrophilic activation for the functionalization of furan derivatives, which is pertinent to the broader understanding of reactivity in furan-2-carboxylate synthesis. nih.gov

Chemical Reactivity and Transformation Pathways

Reactions Involving the Furan (B31954) Ring System

The substituted furan core of the molecule is susceptible to a range of reactions, including substitutions and cycloadditions. The presence of a chlorine atom at the 5-position and an electron-withdrawing carboxylate group at the 2-position significantly influences the ring's electronic properties and, consequently, its reaction pathways.

Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS), often more so than benzene. pearson.compearson.com The heteroatom, oxygen, donates electron density to the ring, activating it towards electrophiles. Substitution typically occurs preferentially at the 2- and 5-positions (the α-positions), as the carbocation intermediates formed by attack at these sites are better stabilized by resonance. pearson.comquora.com

In the case of tert-butyl 5-chlorofuran-2-carboxylate, the scenario is more complex. The 2-position is blocked by the tert-butyl carboxylate group, and the 5-position is occupied by a chlorine atom. The remaining open positions are C3 and C4. The tert-butyl carboxylate group is electron-withdrawing and deactivating, while the chlorine atom is also deactivating via its inductive effect but can donate electron density through resonance. The combined influence of these substituents directs incoming electrophiles to the C4 position, which is meta to the deactivating carboxylate group and ortho to the chloro group.

Common EAS reactions for furan derivatives include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. youtube.comyoutube.com For halogenated furans, these reactions proceed under controlled conditions to yield poly-substituted products. The reactivity is a balance between the activating effect of the furan oxygen and the deactivating effects of the existing substituents.

While electron-rich furans are not typically reactive towards nucleophiles, the presence of electron-withdrawing groups can activate the ring for aromatic nucleophilic substitution. In this compound, the chlorine atom at the 5-position can be displaced by strong nucleophiles. The electron-withdrawing ester group at the 2-position helps to stabilize the negative charge that develops in the ring during the formation of the Meisenheimer-like intermediate, thus facilitating the substitution.

The furan ring can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. wikipedia.orgnih.gov This reaction provides a powerful method for constructing six-membered rings and has been widely applied in synthesis. wikipedia.org The reactivity of the furan diene is sensitive to the electronic nature of its substituents.

For this compound, the electron-withdrawing nature of both the chloro and carboxylate substituents generally makes it a less reactive diene in normal-electron-demand Diels-Alder reactions, which typically favor electron-rich dienes. rsc.org However, these reactions can still proceed, particularly with reactive dienophiles or under thermal or Lewis acid-catalyzed conditions.

Comprehensive studies on the effect of halogen substitution on the intramolecular furan Diels-Alder (IMDAF) reaction have shown that halogenation of the furan ring can have a profound impact. Contrary to what might be expected from simple frontier molecular orbital theory, halogen substitution on the furan ring has been found to accelerate the reaction and make it more exergonic (thermodynamically favorable). rsc.org

Specifically, bromine substitution at the 3-, 4-, and 5-positions of certain furan derivatives was shown to increase both the rate and the yield of the IMDAF reaction compared to the unsubstituted parent compound. researchgate.net The electronic effect of halogen substitution was found to be most significant at the 5-position. rsc.org This acceleration is thought to be controlled by a combination of factors, including the stabilization of positive charge in the transition state, steric effects, and dipolar interactions, rather than dominant frontier orbital effects. rsc.orgmontclair.edu Conversely, halogen substitution on the dienophile component tends to slow the reaction and make it less thermodynamically favorable. researchgate.netrsc.orgmontclair.edu

Table 1: Effect of Furan Halogenation on Intramolecular Diels-Alder Reaction Yield This table is based on data for related furoic acid-derived substrates and illustrates the general effect of halogenation.

Substituent on Furan RingRelative YieldComment
None (Parent System)BaseReference compound for comparison.
3-BromoIncreasedReaction rate and yield are higher than the parent system.
4-BromoIncreasedReaction rate and yield are higher than the parent system.
5-BromoIncreasedThe electronic effect is most profound at this position, leading to faster and more exergonic reactions. rsc.org

Intramolecular and Intermolecular Diels-Alder Reactions of Chlorinated Furans

Transformations of the tert-Butyl Ester Moiety

The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under many conditions and its susceptibility to cleavage under specific acidic conditions. thieme.de It can also undergo transformations such as transesterification.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. The tert-butyl ester of 5-chlorofuran-2-carboxylic acid can be converted to other esters, such as methyl or ethyl esters, by reacting it with the corresponding alcohol (e.g., methanol (B129727) or ethanol) in the presence of a catalyst.

Conversion to Other Carboxylic Acid Derivatives (e.g., Acid Chlorides, Amides)

The tert-butyl ester group of this compound can be converted into other more reactive carboxylic acid derivatives, which serve as precursors for a variety of functional groups.

Acid Chlorides: A direct and selective method for converting tert-butyl esters into acid chlorides involves the use of thionyl chloride (SOCl₂). organic-chemistry.orgnih.gov This reaction proceeds efficiently at room temperature and is notably selective for tert-butyl esters over other types of esters such as methyl, ethyl, or benzyl (B1604629) esters. organic-chemistry.orgnih.govresearchgate.net This selectivity allows for the transformation of the tert-butyl ester in this compound to the corresponding 5-chlorofuran-2-carbonyl chloride without affecting other potentially present ester groups. The process is believed to be acid-promoted, with HCl generated in situ playing a key role in the reaction mechanism. organic-chemistry.org

Amides: The synthesis of amides from this compound typically follows a two-step sequence. rsc.org First, the tert-butyl ester is converted to the more reactive acid chloride as described above. rsc.org Subsequently, the resulting 5-chlorofuran-2-carbonyl chloride is treated with a primary or secondary amine to yield the corresponding amide. This amidation reaction is generally rapid and efficient. One-pot procedures have also been developed where the carboxylic acid (obtained after deprotection) is treated with thionyl chloride in the presence of an amine to directly form the amide. rsc.org

DerivativeReagent(s)Key Features
Acid ChlorideThionyl Chloride (SOCl₂)Selective for tert-butyl esters; proceeds at room temperature. organic-chemistry.orgnih.gov
Amide1. SOCl₂ 2. Primary or Secondary AmineTwo-step process via the acid chloride intermediate. rsc.org

Selective Deprotection Strategies for tert-Butyl Esters

The removal of the tert-butyl protecting group to unveil the carboxylic acid is a crucial transformation. Selective deprotection is often necessary to avoid the cleavage of other acid-sensitive groups within a complex molecule.

Aqueous phosphoric acid provides an environmentally benign and mild method for the deprotection of tert-butyl esters. organic-chemistry.org This reagent demonstrates good selectivity, tolerating other protecting groups like Cbz carbamates and various ester types (benzyl, methyl). organic-chemistry.org Another strategy employs Lewis acids, such as zinc bromide (ZnBr₂) in dichloromethane (B109758) (DCM), for the chemoselective hydrolysis of tert-butyl esters. researchgate.net While effective, this method may also cleave other highly acid-labile groups like N-Boc or N-trityl. researchgate.net For milder conditions, tetra-n-butylammonium fluoride (B91410) (Bu₄NF) has been shown to cleave tert-butyl carbamates and could be applicable to esters under specific conditions, offering an alternative to acidic methods. lookchem.com

Reagent/SystemSolventConditionsSelectivity Profile
Aqueous Phosphoric Acid-MildTolerates Cbz, benzyl esters, methyl esters. organic-chemistry.org
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)MildCan cleave N-Boc and N-trityl groups. researchgate.net
Tetra-n-butylammonium fluoride (Bu₄NF)Tetrahydrofuran (THF)Room Temp. to RefluxPrimarily for carbamates, potential for esters. lookchem.com

Reactivity of the Chloro Substituent at Position 5

The chlorine atom at the 5-position of the furan ring is analogous to a halogen on an electron-rich aromatic system, making it susceptible to various substitution and coupling reactions.

Substitution Reactions with Organometallic Reagents

The chloro group can be displaced by carbon nucleophiles derived from organometallic reagents. Organocuprates, such as lithium dialkylcuprates (R₂CuLi), are particularly effective for the substitution of halogens on various organic substrates. researchgate.net These reagents allow for the formation of a new carbon-carbon bond at the 5-position of the furan ring. Grignard reagents (RMgX) can also be used, often in the presence of a catalyst, to achieve similar transformations. The reactivity of these organometallic compounds allows for the introduction of alkyl, alkenyl, alkynyl, or aryl groups, significantly diversifying the molecular structure. researchgate.net

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro substituent on the furan ring serves as a suitable electrophilic partner. Despite the C-Cl bond being stronger than C-Br or C-I bonds, advancements in ligand design have enabled efficient coupling of aryl chlorides. nih.gov

Suzuki Coupling: This reaction involves the coupling of the chloro-furan derivative with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl or vinyl-aryl linkages.

Stille Coupling: This reaction pairs the chloro-furan with an organostannane reagent (organotin compound) under palladium catalysis. It is known for its tolerance of a wide variety of functional groups.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the chloro-furan and a terminal alkyne. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

The use of bulky, electron-rich phosphine (B1218219) ligands, such as P(t-Bu)₃ (tri-tert-butylphosphine), is often crucial for achieving high yields in the coupling of less reactive aryl chlorides. nih.gov

Coupling ReactionReagent TypeBond FormedTypical Catalyst System
SuzukiOrganoboronC(sp²)-C(sp²)Pd catalyst + Base
StilleOrganostannaneC(sp²)-C(sp²) / C(sp²)-C(sp)Pd catalyst
SonogashiraTerminal AlkyneC(sp²)-C(sp)Pd catalyst + Cu(I) co-catalyst + Base

Reactivity of Phosphonomethylated and Halomethylated Furan-2-carboxylates

While not direct reactions of the title compound, the reactivity of its potential derivatives, specifically those with phosphonomethyl or halomethyl groups, is relevant to its synthetic utility. If the furan ring were functionalized with a halomethyl group (e.g., -CH₂Br), this group would become a primary site for nucleophilic substitution.

Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of tert-butyl 5-chlorofuran-2-carboxylate. It provides precise information about the chemical environment of individual protons and carbon atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy is used to identify the number and type of hydrogen atoms in the molecule. For this compound, the spectrum displays characteristic signals that correspond to the distinct proton environments of the tert-butyl group and the furan (B31954) ring. The large tert-butyl group typically produces a prominent singlet due to its nine equivalent protons, while the two protons on the furan ring appear as distinct signals in the aromatic region of the spectrum.

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound

ProtonsMultiplicityApproximate Chemical Shift (δ) ppmNumber of Protons
tert-butyl (CH₃)₃Singlet~1.39
Furan RingDoublet~6.5 - 7.51
Furan RingDoublet~6.5 - 7.51

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the mapping of the carbon skeleton. Key signals include those for the methyl and quaternary carbons of the tert-butyl group, the ester carbonyl carbon, and the four distinct carbons of the substituted furan ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomApproximate Chemical Shift (δ) ppm
tert-butyl CH₃~28
tert-butyl C(CH₃)₃~80
Furan Ring Carbons~110 - 150
Ester Carbonyl (C=O)~155 - 165

While ¹H and ¹³C NMR provide the basic constitutional structure, advanced 2D NMR techniques would be employed for unambiguous assignment and further structural confirmation.

Correlation Spectroscopy (COSY): This experiment would confirm the connectivity between the two protons on the furan ring by showing a cross-peak between their signals.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon in the furan ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): For a relatively rigid molecule like this, NOESY could provide information about the spatial proximity of atoms, confirming the expected conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information based on the fragmentation pattern of the molecule upon ionization. The molecular weight of this compound is 202.63 g/mol .

A key fragmentation pathway for compounds containing a tert-butyl group involves the formation of the highly stable tert-butyl cation. docbrown.info This often results in a prominent peak at a mass-to-charge ratio (m/z) of 57. Another common fragmentation is the loss of a methyl radical (CH₃•) from the molecular ion. researchgate.net

Table 3: Expected Mass Spectrometry Fragments for this compound

Fragment Ionm/z (Mass/Charge)Description
[C₄H₉]⁺57Tert-butyl cation (often the base peak)
[M - CH₃]⁺187/189Loss of a methyl radical from the molecular ion
[M]⁺202/204Molecular ion (showing isotopic pattern for Chlorine)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. For this compound (C₉H₁₁ClO₃), HRMS can distinguish its exact mass from other potential compounds with the same nominal mass, providing definitive confirmation of its chemical formula. nih.gov

Mass spectrometry, particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is invaluable for monitoring the progress of a chemical reaction. By taking small samples from the reaction mixture over time, a chemist can track the disappearance of starting materials and the appearance of the desired product, this compound, allowing for reaction optimization.

Furthermore, MS is a sensitive method for assessing the purity of the final compound. It can detect and help identify trace amounts of unreacted starting materials, byproducts, or other impurities, as they will have different mass-to-charge ratios than the target molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the furan ring, the tert-butyl ester group, and the carbon-chlorine bond.

Key Predicted IR Absorption Bands:

C=O Stretching (Ester): A strong absorption band is anticipated in the region of 1720 cm⁻¹ due to the stretching vibration of the carbonyl group in the tert-butyl ester.

C-O Stretching (Ester): The stretching vibrations of the C-O bonds within the ester group are expected to produce strong bands in the 1300-1000 cm⁻¹ region.

Furan Ring Vibrations: The furan ring will exhibit several characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations typically in the 1600-1450 cm⁻¹ range, and the asymmetric stretching of the C-O-C ether linkage within the ring. globalresearchonline.net

tert-Butyl Group Vibrations: The tert-butyl group will be identifiable by its characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching of the C-H bonds in the methyl groups typically appear in the 2950-2850 cm⁻¹ range. Bending vibrations for the tert-butyl group can also be observed. docbrown.info

C-Cl Stretching: A band corresponding to the stretching vibration of the carbon-chlorine bond is expected to appear in the fingerprint region, generally around 750 cm⁻¹.

The following table summarizes the predicted IR absorption bands and their corresponding functional groups for this compound.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3100-3000MediumAromatic C-H stretch (furan ring)
~2980-2950Medium-StrongAsymmetric C-H stretch (tert-butyl)
~2870MediumSymmetric C-H stretch (tert-butyl)
~1720StrongC=O stretch (ester)
~1600-1450Medium-VariableC=C stretch (furan ring)
~1470, ~1370MediumC-H bend (tert-butyl)
~1300-1200StrongAsymmetric C-O-C stretch (ester)
~1150StrongSymmetric C-O-C stretch (ester)
~1100-1000MediumIn-plane C-H bend (furan ring)
~750Medium-StrongC-Cl stretch

This predictive analysis allows researchers to identify and confirm the presence of the key functional moieties within the molecular structure of this compound during synthesis and further reactions.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

Despite a thorough review of the scientific literature, no published studies detailing the X-ray crystal structure of this compound or its direct derivatives were found. Consequently, experimental data regarding its solid-state conformation, crystal packing, and intermolecular interactions are not available at this time. The synthesis and crystallographic analysis of derivatives would be a valuable area for future research to fully characterize the structural aspects of this class of compounds.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules like tert-butyl 5-chlorofuran-2-carboxylate. DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential, all of which are fundamental to understanding the molecule's reactivity.

While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar organic molecules. For instance, DFT studies on other heterocyclic compounds and esters are used to optimize molecular geometry and calculate key electronic properties. researchgate.netresearchgate.net These calculations would typically employ a functional, such as B3LYP, and a basis set, like 6-311G(2d,p), to achieve a balance between accuracy and computational cost. researchgate.net

Key parameters that would be investigated in a DFT study of this compound include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Molecular Electrostatic Potential (MEP): Identifying the electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

Atomic Charges: Quantifying the partial charge on each atom to understand the polarity of bonds.

Thermodynamic Properties: Calculating parameters such as enthalpy of formation and Gibbs free energy.

These computational insights are invaluable for predicting how this compound will interact with other reagents and for designing synthetic pathways.

Frontier Molecular Orbital (FMO) Analysis in Reaction Mechanisms

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energies and spatial distributions of these orbitals are critical in determining the feasibility and stereochemistry of a reaction.

For this compound, an FMO analysis would reveal:

The HOMO: Likely localized on the electron-rich furan (B31954) ring, indicating its potential to act as a nucleophile or participate in pericyclic reactions.

The LUMO: Expected to have significant contributions from the carbonyl group of the ester and the carbon-chlorine bond, highlighting potential sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more polarizable and reactive. FMO analysis is instrumental in predicting the outcomes of various reactions, including cycloadditions, electrophilic substitutions, and nucleophilic substitutions. youtube.com

Table 1: Key Reactivity Descriptors Derived from FMO Analysis

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Resistance to change in electron distribution.
Electronegativity (χ) χ = -(EHOMO + ELUMO) / 2Tendency to attract electrons.
Electrophilicity Index (ω) ω = χ2 / 2ηA measure of electrophilic character.

These descriptors, calculated from the HOMO and LUMO energies obtained through DFT, would provide a quantitative measure of the reactivity of this compound.

Theoretical Predictions of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of reaction pathways and the characterization of transition states, which are high-energy structures that connect reactants and products. By mapping the potential energy surface of a reaction involving this compound, researchers can gain a deeper understanding of the reaction mechanism.

Theoretical methods can be used to:

Locate Transition State Structures: Identifying the geometry of the highest energy point along the reaction coordinate.

Calculate Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed, which is directly related to the reaction rate.

Visualize Vibrational Frequencies: Confirming that a calculated structure is a true transition state by identifying a single imaginary frequency corresponding to the motion along the reaction coordinate.

Recent advancements have also seen the application of machine learning models to predict transition state structures with high accuracy, which can significantly expedite the process of elucidating reaction mechanisms. nih.gov For this compound, such studies could be applied to predict the outcomes and kinetics of reactions such as nucleophilic aromatic substitution at the C5 position or hydrolysis of the ester group.

Quantitative Structure-Property Relationships (QSPR) Studies on Furan Carboxylates

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties. nih.gov These models are built by calculating a set of molecular descriptors and using statistical methods to find a relationship with an experimentally determined property.

For furan carboxylates, QSPR studies can be employed to predict a variety of properties, including but not limited to:

Boiling point

Solubility

Toxicity

Corrosion inhibition efficiency digitaloceanspaces.com

The development of a QSPR model involves several key steps:

Data Set Selection: A diverse set of furan carboxylates with known property values is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, topological, and steric parameters, are calculated for each molecule.

Model Development: Statistical techniques like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or machine learning algorithms are used to build the predictive model. digitaloceanspaces.com

Model Validation: The model's predictive power is assessed using internal and external validation techniques.

Table 2: Examples of Molecular Descriptors Used in QSPR Studies of Furan Derivatives

Descriptor ClassExamples
Electronic HOMO energy, LUMO energy, Dipole moment, Mulliken charges
Topological Wiener index, Kier & Hall connectivity indices
Geometrical Molecular surface area, Molecular volume
Physicochemical LogP (octanol-water partition coefficient)

Molecular Modeling of Steric and Electronic Effects (e.g., tert-butyl group influence)

Molecular modeling techniques are crucial for understanding how the specific structural features of this compound influence its properties and reactivity. The two most prominent features are the chloro substituent at the 5-position and the tert-butyl group of the ester.

Electronic Effects:

The ester group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack.

Steric Effects:

The tert-butyl group is a bulky substituent that exerts a significant steric hindrance. nih.gov This steric bulk can influence the molecule's conformation and restrict the approach of reagents to the nearby carbonyl group and the furan ring. Molecular mechanics and quantum chemical calculations can be used to quantify this steric effect and predict its impact on reaction rates and product distributions. researchgate.net For example, the steric hindrance from the tert-butyl group would likely hinder the rate of nucleophilic attack at the carbonyl carbon.

By computationally modeling these steric and electronic effects, a more complete picture of the chemical behavior of this compound can be developed.

Applications in Advanced Chemical Synthesis and Materials Science

Role as Building Blocks for Complex Heterocyclic Systems

The furan (B31954) moiety is a core structure in numerous natural products and pharmacologically active compounds. nih.gov Molecules like tert-butyl 5-chlorofuran-2-carboxylate serve as valuable synthons for constructing more elaborate heterocyclic frameworks. The differential reactivity of its functional groups—the chloro atom at the 5-position and the carboxylate at the 2-position—allows for sequential and site-selective modifications, which is a key requirement in the synthesis of complex targets. acs.orgchim.it

The construction of furan-fused heterocyclic systems is a prominent area of research in medicinal and materials chemistry. researchgate.netresearchgate.netnih.gov While specific literature detailing the synthesis of triazolopyrazines directly from this compound is not extensively documented, the compound's structure is well-suited for such transformations. The 5-chloro position is susceptible to nucleophilic aromatic substitution, a key reaction for introducing nitrogen-based nucleophiles which could serve as the foundation for an adjacent heterocyclic ring.

A hypothetical synthetic pathway towards a furan-fused system would likely involve an initial substitution of the chloride with a hydrazine (B178648) or an amino-substituted heterocycle. Subsequent intramolecular cyclization and condensation steps, reacting with the carboxylate group (or its derivative), would lead to the formation of the fused bicyclic or polycyclic architecture. The reactivity of halofurans is often enhanced by the presence of electron-withdrawing groups like the carboxylate, facilitating the initial nucleophilic attack. pharmaguideline.com

Table 1: Potential Reactions for Fused Heterocycle Synthesis This table illustrates the theoretical utility of the compound based on known chemical principles.

Reaction StepFunctional Group InvolvedReagent ExampleIntermediate/Product Type
Nucleophilic Substitution5-ChloroHydrazine (H₂N-NH₂)5-Hydrazinylfuran derivative
Annulation/Cyclization5-Hydrazinyl & 2-Carboxylateα-HaloketoneFuran-fused pyridazine
Cross-Coupling5-ChloroAmino-pyrazine boronic acid5-(Pyrazinyl)furan derivative
Intramolecular CyclizationGroups on both ringsAcid/Base catalystFuran-fused pyrazine (B50134) system

Precursors for Polymeric Materials with Furan Units

Furan-containing polymers are gaining significant attention as sustainable alternatives to petroleum-based plastics, with monomers like 2,5-furandicarboxylic acid (FDCA) being key building blocks for bio-based polyesters. researchgate.netrsc.orgmdpi.com this compound can be envisioned as a precursor to novel furan-based monomers for specialty polymers.

To be useful in polymerization, a monomer typically requires at least two reactive functional groups. Through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings), the 5-chloro position can be functionalized with another polymerizable group, such as a vinyl, ethynyl, or boronic ester moiety. After this modification, the tert-butyl ester could be hydrolyzed to the carboxylic acid or reduced to a hydroxymethyl group. This process would yield a difunctional furan monomer capable of undergoing condensation polymerization or acyclic diene metathesis (ADMET) polymerization to produce polyesters, polyamides, or other functional polymers. nih.govacs.org The incorporation of such tailored furan units can impart unique thermal, mechanical, and photoactive properties to the resulting materials. nih.gov

Intermediates in the Synthesis of Fine Chemicals

The utility of this compound as an intermediate in the synthesis of fine and specialty chemicals is one of its most prominent applications. The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities for specialized uses, such as pharmaceuticals, agrochemicals, and electronic materials. The subject compound provides a scaffold that can be elaborated in multiple ways.

Modification at the 5-Position: The chlorine atom can be replaced through various reactions, including nucleophilic substitution with amines, thiols, or alkoxides. Furthermore, it serves as a handle for palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of aryl, alkyl, or other functional groups.

Modification at the 2-Position: The tert-butyl ester group provides robust protection against hydrolysis under basic conditions. It can be selectively removed under acidic conditions to yield the corresponding carboxylic acid without disturbing other acid-labile groups. This carboxylic acid can then be converted into amides, other esters, or reduced to an alcohol, further diversifying the range of accessible fine chemicals.

Table 2: Synthetic Utility of this compound

Reaction TypeReagent/CatalystProduct ClassApplication Area
Suzuki CouplingArylboronic acid / Pd catalyst5-Aryl-furan-2-carboxylatesPharmaceuticals, Electronic materials
Buchwald-Hartwig AminationAmine / Pd catalyst5-Amino-furan-2-carboxylatesAgrochemicals, Dyes
Ester HydrolysisTrifluoroacetic Acid (TFA)5-Chlorofuran-2-carboxylic acidMonomer synthesis, Further derivatization
Amide CouplingAmine / Coupling agent5-Chloro-furan-2-carboxamidesBioactive molecules

Derivatives for Supramolecular Chemistry and Coordination Studies

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent intermolecular forces, such as hydrogen bonding, π–π stacking, and metal-ligand coordination. frontiersin.org Furan-containing molecules can participate in these interactions. The furan ring's oxygen atom can act as a Lewis base to coordinate with metal ions, and the electron-rich π-system of the ring can engage in stacking interactions. frontiersin.orgsc.edu

Derivatives of this compound are potential candidates for designing novel ligands for coordination chemistry and building blocks for supramolecular assemblies. acs.org By replacing the 5-chloro group with a chelating unit (e.g., a pyridine, bipyridine, or terpyridine moiety), the resulting molecule can act as a ligand for transition metals. researchgate.net The self-assembly of these metal-ligand complexes can lead to the formation of discrete, well-defined two- or three-dimensional structures known as metallacycles or metallacages. rsc.org These structures have applications in catalysis, molecular sensing, and host-guest chemistry. The specific geometry and electronic properties of the furan ring can influence the final structure and properties of the supramolecular assembly.

Structure Activity Relationship Sar Studies in Chemical Contexts

Influence of Halogenation on Chemical Reactivity and Molecular Interactions

The presence and position of a halogen atom on the furan (B31954) ring significantly modulate the electronic properties and reactivity of tert-butyl 5-chlorofuran-2-carboxylate.

The chlorine atom at the 5-position of the furan ring exerts a notable influence on the molecule's reactivity and electron distribution. Furan itself is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution, typically at the 2- and 5-positions where electron density is highest. ijabbr.com The introduction of a chlorine atom, an electronegative element, leads to two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).

The electron-withdrawing nature of the chlorine atom can also impact the stability and reactivity of adjacent functional groups. For instance, it can affect the acidity of the furan ring protons and influence the reaction pathways in various chemical transformations. orientjchem.org Studies on other halogenated furanones have shown that the position of the halogen is crucial for their chemical reactivity and biological activity. mdpi.com

Table 1: Summary of Electronic Effects of the Chlorine Substituent

Electronic EffectDescriptionImpact on Furan Ring
Inductive Effect (-I)Withdrawal of electron density through the sigma bond due to the high electronegativity of chlorine.Deactivation of the furan ring towards electrophilic substitution.
Resonance Effect (+R)Donation of lone pair electrons from the chlorine atom into the pi-system of the furan ring.Partial activation and direction of incoming electrophiles.

The tert-butyl ester group at the 2-position of the furan ring introduces significant steric and electronic effects that influence the molecule's conformation and its interactions with other molecules.

Steric Contributions: The tert-butyl group is known for its substantial steric bulk. This steric hindrance can restrict the rotation around the bond connecting the ester group to the furan ring, influencing the preferred conformation of the molecule. scispace.com The bulky nature of the tert-butyl group can also shield the adjacent regions of the furan ring and the ester carbonyl group from the approach of reactants, thereby affecting the molecule's reactivity. researchgate.net In intermolecular interactions, the size and shape of the tert-butyl group can play a crucial role in determining how the molecule fits into a binding site of a hypothetical receptor, potentially enhancing selectivity. chemscene.com

Table 2: Contributions of the tert-Butyl Ester Moiety

ContributionDescriptionImpact on Molecular Properties
Steric HindranceThe large size of the tert-butyl group restricts bond rotation and shields adjacent atoms.Influences molecular conformation, moderates reactivity, and can enhance binding selectivity.
Electronic EffectsThe ester group is electron-withdrawing, while the tert-butyl group is weakly electron-donating.Modulates the electron density of the furan ring and influences reactivity.
StabilitySteric hindrance around the carbonyl group increases stability against hydrolysis.Enhances the chemical stability of the ester functionality.

Impact of Furan Substituents on Chemical Recognition Motifs and Binding Affinity to Model Receptors (Hypothetical Chemical Interactions)

While specific receptor binding studies for this compound are not extensively documented, we can hypothesize its potential interactions based on the known properties of its constituent functional groups. The furan ring, with its heteroatom and aromatic nature, can participate in various non-covalent interactions.

The oxygen atom of the furan ring can act as a hydrogen bond acceptor. The aromatic pi-system can engage in pi-pi stacking interactions with aromatic residues of a receptor binding pocket. The chlorine atom, in addition to its electronic effects, can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species.

Methodologies for Chemical SAR Studies (e.g., Molecular Docking for Ligand-Target Chemical Interactions, Chemometric Approaches)

To systematically investigate the structure-activity relationships of compounds like this compound, a variety of computational and experimental methodologies are employed.

Molecular Docking: This computational technique is widely used to predict the preferred orientation of a molecule when bound to a receptor or enzyme. researchgate.netnih.govdigitaloceanspaces.com For this compound, molecular docking could be used to simulate its interaction with a hypothetical target protein. The process involves generating a 3D model of the compound and "docking" it into the active site of the target. Scoring functions are then used to estimate the binding affinity and identify the most likely binding poses. orientjchem.orgnih.gov This can provide valuable insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to binding. digitaloceanspaces.com

Chemometric Approaches and Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational method that aims to find a mathematical relationship between the chemical structure and the biological or chemical activity of a series of compounds. nih.gov In a QSAR study of furan derivatives, a set of molecules with varying substituents would be synthesized and their activities measured. Then, various molecular descriptors (physicochemical properties like hydrophobicity, electronic properties, and steric parameters) are calculated for each molecule. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity. digitaloceanspaces.com Such models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

Table 3: Common Methodologies for SAR Studies

MethodologyDescriptionApplication to this compound
Molecular DockingComputational simulation of ligand-receptor binding to predict binding modes and affinities.Elucidating hypothetical binding interactions with target proteins and identifying key interaction points.
QSARStatistical modeling to correlate chemical structure with activity.Developing predictive models for the activity of related furan derivatives and guiding lead optimization.

Environmental Chemistry and Chemical Fate of Halogenated Furans Academic Focus

Abiotic Formation Pathways of Halogenated Furans in Chemical Processes

Halogenated furans, a class of compounds characterized by a furan (B31954) ring substituted with one or more halogen atoms, are not typically manufactured intentionally, with the exception of specific research applications. Their presence in the environment is largely a result of unintentional formation as byproducts in a variety of industrial and thermal processes. The formation pathways are complex and depend on the specific precursors, temperature, and catalytic conditions. While direct abiotic formation pathways for tert-butyl 5-chlorofuran-2-carboxylate are not extensively documented in publicly available research, the general mechanisms for the formation of chlorinated furans provide a strong basis for understanding its potential origins.

The primary abiotic formation routes for polychlorinated dibenzofurans (PCDFs), a well-studied group of halogenated furans, offer significant insights. nih.govwikipedia.org These pathways generally involve the thermal or chemical reaction of chlorinated precursors. Key industrial processes that can lead to the formation of halogenated furans include:

Chemical Manufacturing: The production of certain chlorinated organic compounds, such as chlorophenols, polychlorinated biphenyls (PCBs), and some pesticides and herbicides, can generate chlorinated furans as unintended contaminants. nih.govtandfonline.com These reactions often involve high temperatures and the presence of catalysts, which can facilitate the cyclization and chlorination of organic precursors to form the furan ring structure. For instance, the synthesis of chlorinated phenols can inadvertently produce PCDFs.

Combustion and Incineration: Incomplete combustion of organic materials in the presence of chlorine is a major source of halogenated furans in the environment. wikipedia.orgnih.govnih.gov This includes municipal and medical waste incineration, as well as the burning of fossil fuels and wood. tpsgc-pwgsc.gc.ca At temperatures below 1200°C, precursor compounds can react to form a wide range of chlorinated and brominated furans. wikipedia.org The presence of both chlorine and bromine sources can lead to the formation of mixed halogenated furans. greenpeace.to

Pulp and Paper Bleaching: The use of chlorine-based bleaching agents in the pulp and paper industry has been identified as a source of chlorinated furans in wastewater and sludge. nih.gov

Metallurgical Processes: High-temperature processes in the metallurgical industry, such as steel production and smelting, can also contribute to the formation of halogenated furans. nih.gov

The formation of a specific compound like this compound would likely involve precursors containing both the furan or a related five-membered ring structure and a source of chlorine. The tert-butyl and carboxylate groups suggest a more complex synthesis or degradation pathway compared to the more commonly studied PCDFs.

Table 1: Key Abiotic Formation Pathways of Halogenated Furans

Formation PathwayPrecursorsConditionsResulting Compounds
Chemical Synthesis Byproduct Chlorophenols, Polychlorinated Biphenyls (PCBs), Chlorinated BenzenesHigh temperature, CatalystsPolychlorinated Dibenzofurans (PCDFs) and other chlorinated furans
Combustion/Incineration Organic matter, Chlorine sources (e.g., PVC, inorganic chlorides)Incomplete combustion (<1200°C)Polychlorinated and Polybrominated Dibenzofurans (PCDFs/PBDFs), Mixed Halogenated Furans
Pulp Bleaching Lignin, Chlorine-based bleaching agentsChemical reactionChlorinated furans in effluent
Metallurgical Processes Carbon, Chlorine, Metal catalystsHigh temperaturePolychlorinated Dibenzofurans (PCDFs)

Analytical Methodologies for Detection in Environmental Samples

The detection and quantification of halogenated furans in environmental matrices such as soil, water, and air present significant analytical challenges due to their typically low concentrations and the complexity of the sample matrices. nih.gov The specific analytical approach for this compound would likely be adapted from established methods for other halogenated organic compounds. The choice of method depends on the sample type, the required sensitivity, and the specific congeners of interest.

A typical analytical workflow for halogenated furans involves several key steps:

Sample Extraction: The initial step is to isolate the target analytes from the environmental matrix. Common techniques include liquid-liquid extraction for water samples and Soxhlet or pressurized fluid extraction for solid samples like soil and sediment. epa.govtaylorfrancis.com

Sample Cleanup: Environmental extracts are often complex mixtures containing numerous compounds that can interfere with the analysis. Cleanup procedures are therefore essential to remove these interferences. Column chromatography using materials such as silica (B1680970) gel, alumina, and activated carbon is frequently employed. nih.govtaylorfrancis.com

Instrumental Analysis: The final step is the separation and detection of the halogenated furans.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the analysis of volatile and semi-volatile halogenated furans. nih.govnih.govuzh.chthermofisher.comrestek.com

Gas Chromatography (GC): This technique separates the different compounds in a mixture based on their volatility and interaction with a stationary phase in a capillary column. The choice of the column is critical for resolving isomers. nih.gov

Mass Spectrometry (MS): The mass spectrometer serves as a highly sensitive and selective detector. It ionizes the molecules eluting from the GC column and separates the resulting ions based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) is often preferred for its ability to provide highly accurate mass measurements, which aids in the definitive identification of target compounds. nih.govepa.govapvma.gov.auepa.gov Isotope dilution methods, where a known amount of an isotopically labeled standard is added to the sample before extraction, are commonly used for accurate quantification. epa.govepa.gov For enhanced selectivity, tandem mass spectrometry (MS/MS) can be utilized, which involves multiple stages of mass analysis. nih.govuzh.chshimadzu.com

Liquid Chromatography (LC) coupled with mass spectrometry (LC-MS) can also be a viable technique, particularly for less volatile or thermally labile halogenated compounds. nih.govacs.orgacs.org

Liquid Chromatography (LC): LC separates compounds based on their partitioning between a mobile liquid phase and a solid stationary phase. Reversed-phase chromatography with a C18 column is a common approach. acs.org

Mass Spectrometry (MS): As with GC-MS, the mass spectrometer provides sensitive and selective detection.

Table 2: Analytical Methodologies for Halogenated Furans

Analytical TechniqueSample PreparationDetection PrincipleAdvantagesCommon Applications
Gas Chromatography-Mass Spectrometry (GC-MS) Solvent extraction, column cleanupSeparation by volatility and polarity, detection by mass-to-charge ratioHigh sensitivity, high selectivity, isomer-specific analysisAnalysis of PCDFs/PCDDs in soil, water, air, and biological tissues
High-Resolution Mass Spectrometry (HRMS) Similar to GC-MSHighly accurate mass measurementDefinitive identification, very low detection limitsTrace analysis of highly toxic congeners
Tandem Mass Spectrometry (MS/MS) Similar to GC-MSFragmentation of parent ions for specific product ion monitoringReduced matrix interference, enhanced selectivityAnalysis in complex matrices
Liquid Chromatography-Mass Spectrometry (LC-MS) Solvent extraction, solid-phase extractionSeparation by polarity, detection by mass-to-charge ratioSuitable for less volatile or thermally labile compoundsAnalysis of a broader range of halogenated organic compounds

Chemical Transformation Pathways and Stability in Environmental Matrices

The environmental persistence and fate of halogenated furans are determined by their susceptibility to various chemical transformation processes. The stability of these compounds is largely influenced by the number and position of halogen substituents on the furan ring. While specific data on the environmental transformation of this compound is limited, the behavior of other halogenated and furan-based compounds provides a framework for understanding its likely fate.

Photodegradation:

Photodegradation, or the breakdown of compounds by light, can be a significant transformation pathway for halogenated furans in the atmosphere and surface waters. tpsgc-pwgsc.gc.ca The rate of photodegradation is influenced by the presence of photosensitizers in the environment. For halogenated compounds, the carbon-halogen bond can be susceptible to cleavage upon absorption of ultraviolet (UV) radiation. Iodinated and brominated compounds are generally more susceptible to photodegradation than their chlorinated counterparts. researchgate.net The presence of natural organic matter in water can decrease the rate of photodegradation by absorbing light. researchgate.net Advanced oxidation processes that generate highly reactive hydroxyl radicals, such as solar-TiO2 photocatalysis, can significantly enhance the degradation of halogenated organic compounds in water. researchgate.netnih.gov

Hydrolysis:

Hydrolysis is a chemical reaction with water that can lead to the degradation of certain organic compounds. The furan ring itself can undergo hydrolysis under acidic conditions, leading to ring-opening and the formation of dicarbonyl compounds. chemicalbook.comchemtube3d.com The presence of substituents on the furan ring can influence its susceptibility to hydrolysis. Electron-withdrawing groups can affect the stability of the ring. pharmaguideline.com The ester group in this compound could also be subject to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid and tert-butanol (B103910).

Biotransformation:

While this article focuses on abiotic pathways, it is worth noting that microbial degradation can also play a role in the environmental fate of furan derivatives. Some microorganisms have evolved pathways to degrade furan compounds, often initiating the process through oxidation or reduction reactions. nih.govresearchgate.net The degradation of furfural (B47365), for example, proceeds through the formation of 2-furoic acid. nih.govresearchgate.net

Table 3: Potential Chemical Transformation Pathways for Halogenated Furans

Transformation PathwayDescriptionInfluencing FactorsPotential Products
Photodegradation Breakdown by sunlight (UV radiation)Wavelength of light, presence of photosensitizers, water chemistryDehalogenated furans, ring-opened products, smaller organic molecules
Hydrolysis Reaction with waterpH (acidic or basic conditions), temperatureRing-opened dicarbonyl compounds, hydrolysis of substituent groups (e.g., ester to carboxylic acid)
Oxidation Reaction with atmospheric oxidants (e.g., hydroxyl radicals)Presence of oxidants, temperatureRing-opened products, more oxidized furan derivatives

The stability of this compound in the environment will be a function of these competing transformation pathways. Its persistence will be determined by the rates of photodegradation and hydrolysis under various environmental conditions.

Q & A

Basic Research Questions

Q. How can experimental design principles optimize the synthesis of tert-butyl 5-chlorofuran-2-carboxylate?

  • Methodological Answer : Employ statistical design of experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading, solvent polarity) influencing yield and purity. For example, fractional factorial designs can screen variables efficiently, while response surface methodology (RSM) refines optimal conditions. This approach is validated in epoxidation studies of cyclododecatriene with tert-butyl hydroperoxide, where Mo(CO)₆ catalysis was optimized using similar statistical frameworks .
  • Key Considerations : Prioritize reaction parameters based on analogous systems (e.g., tert-butyl esterifications in furan derivatives) and monitor intermediates via HPLC or GC-MS to detect side reactions.

Q. What precautions are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store in airtight containers at –20°C to prevent hydrolysis of the tert-butyl ester group, as recommended for structurally similar tert-butyl carbamates .
  • Safety : Use explosion-proof equipment and avoid ignition sources, as tert-butyl derivatives (e.g., tert-butyl hydroperoxide) are prone to exothermic decomposition .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Ensure access to eyewash stations and fume hoods, as outlined in safety protocols for chlorinated furans .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify characteristic signals for the tert-butyl group (δ ~1.3 ppm for 9H, singlet) and the furan ring (δ ~6.5–7.5 ppm for aromatic protons). Compare with methyl 5-chlorofuran-2-carboxylate (δ 3.8 ppm for methyl ester) .
  • IR : Look for ester C=O stretching (~1720 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹). Cross-validate with computational spectra (e.g., DFT) if experimental data conflicts .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.